molecular formula C6H5N3 B1293900 [1,2,4]Triazolo[1,5-a]pyridine CAS No. 274-85-1

[1,2,4]Triazolo[1,5-a]pyridine

Cat. No.: B1293900
CAS No.: 274-85-1
M. Wt: 119.12 g/mol
InChI Key: DACWQSNZECJJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring fused to a pyridine ring, forming a unique structure that contributes to its chemical properties and biological activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridine is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, particularly in oncology and immunology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetic profiles, and case studies highlighting its efficacy.

The biological activity of this compound derivatives can be attributed to several mechanisms:

  • RORγt Inhibition : Compounds such as 5a have demonstrated potent inhibition of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in the differentiation of Th17 cells and the production of IL-17A. This inhibition is significant for treating autoimmune diseases and inflammatory conditions. Compound 5a showed an IC50 value of 130 nM against IL-17A production in human whole blood assays .
  • AXL Receptor Tyrosine Kinase Inhibition : Certain derivatives have been identified as inhibitors of AXL receptor tyrosine kinase function. This inhibition is relevant for conditions such as cancer, where AXL is implicated in tumor progression and metastasis .
  • ERK Signaling Pathway Modulation : Some derivatives have been shown to affect the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. For instance, compounds targeting this pathway have induced apoptosis in various cancer cell lines .

Pharmacokinetic Profiles

The pharmacokinetic (PK) properties of this compound derivatives are crucial for their therapeutic application. A study on several compounds revealed the following PK parameters (Table 1):

CompoundHalf-life (h)Bioavailability (%)AUC (nM h)Clearance (L h⁻¹ kg⁻¹)Volume of Distribution (L/kg)
10.7484902.01.6
3a1.2478401.10.77
4f1.111023001.11.1
5a 3.6 120 15000 0.15 0.80

These results indicate that compound 5a exhibits superior bioavailability and a longer half-life compared to other derivatives, suggesting its potential for effective therapeutic use .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Anticancer Activity : A derivative known as H12 , which targets the ERK signaling pathway, was reported to induce cell apoptosis and G2/M phase arrest in MGC-803 gastric cancer cells with an IC50 value of 3.91 μM. This demonstrates the compound's potential as an anticancer agent through modulation of critical signaling pathways .
  • In Vivo Efficacy : In a mouse model induced with IL-18/23 cytokines, compound 5a was administered orally and resulted in significant dose-dependent inhibition of IL-17A production. This suggests its potential application in treating autoimmune disorders where IL-17A is a key player .

Scientific Research Applications

Anticancer Properties

The anticancer potential of [1,2,4]triazolo[1,5-a]pyridine derivatives has been extensively investigated. Key findings include:

  • RORγt Inhibition : Certain derivatives have been identified as potent inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. For instance, a derivative exhibited an IC50 value of 41 nM against RORγt activity and showed promising pharmacokinetic profiles in vivo .
  • AXL Receptor Tyrosine Kinase Inhibition : Compounds from this class have been shown to inhibit the AXL receptor tyrosine kinase function, making them potential candidates for treating various cancers including breast and lung cancer .

Other Pharmacological Activities

Beyond anticancer applications, this compound derivatives have demonstrated:

  • Anti-inflammatory Effects : Some compounds have shown efficacy in modulating cytokine production in inflammatory models.
  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against a range of pathogens.

Therapeutic Potential

The therapeutic implications of this compound compounds are vast:

  • Cancer Treatment : Given their ability to inhibit key signaling pathways involved in tumor growth and metastasis, these compounds are being explored as novel anticancer agents.
  • Autoimmune Disorders : Their role in modulating immune responses positions them as potential treatments for autoimmune diseases.

Case Studies

Several studies highlight the efficacy of this compound derivatives:

StudyCompoundTargetResult
Derivative 5aRORγtIC50 = 41 nM; effective in vivo inhibition of IL-17A production
TAZ CompoundsAXL RTKInhibition of cancer cell proliferation across multiple types
GlycohybridsMCF-7 Cell LineSignificant anticancer activity with IC50 values indicating effectiveness

Q & A

Q. What are the key synthetic methodologies for [1,2,4]triazolo[1,5-a]pyridine derivatives, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound derivatives often involves cyclization reactions. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, MnO₂, or PhI(OAc)₂ . For example:

  • Hydrazone precursor method : Hydrazones derived from cyanoacetic acid hydrazide react with arylidenemalononitriles or ethyl α-cyanocinnamates in ethanol under reflux with piperidine catalysis, yielding triazolopyridines (e.g., compounds 7a-d , 10a-c ) .
  • Ternary condensation : Combining hydrazones, aliphatic aldehydes, and malononitrile (1:1:1 molar ratio) in ethanol with piperidine produces derivatives like 8a,b with yields up to 72% .

Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) for improved regioselectivity.
  • Catalytic systems (e.g., CuBr/1,10-phenanthroline) enhance efficiency in air-oxidized cyclizations .
  • Monitor reaction progress via TLC and adjust reflux time to maximize yields .

Q. How can researchers address discrepancies in antimicrobial activity data across different this compound derivatives?

Advanced Research Focus
Variations in antimicrobial efficacy (e.g., against Gram-positive vs. Gram-negative bacteria) may arise from structural modifications. For instance:

  • Diphenyl sulfide derivatives : Compounds bearing this moiety (e.g., 7d , 14a ) showed moderate-to-good activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .
  • Electron-withdrawing groups : Bromo-substituted derivatives (e.g., 7-bromo variants) exhibited enhanced antifungal activity compared to unsubstituted analogs .

Methodological Recommendations :

  • Standardize testing protocols (e.g., broth microdilution per CLSI guidelines).
  • Correlate activity with computational models (e.g., molecular docking to identify binding interactions with microbial enzymes) .
  • Use control compounds (e.g., ciprofloxacin) to validate assay sensitivity .

Q. What strategies improve regioselectivity in the synthesis of triazolopyridine derivatives?

Advanced Research Focus
Regioselectivity challenges arise during cyclization and functionalization. Key strategies include:

  • Oxidative cyclization with PhI(OAc)₂ : This reagent promotes N–N bond formation in thioureas or 2-aminopyridines, yielding 5-guanidino-1,2,4-thiadiazoles or triazolopyridines with >90% regioselectivity .
  • Directed metalation : Use of Pd(OAc)₂ and ligands (e.g., PPh₃) in direct arylation reactions ensures selective C–H functionalization at the 3-position of the triazolopyridine core .

Example :

  • Reaction of this compound with 4-iodoanisole under Pd catalysis produced 3-(4-methoxyphenyl)-triazolopyridine (3 ) in 82% yield .

Q. How are this compound derivatives applied in materials science?

Advanced Research Focus
These compounds serve as electron-accepting units in optoelectronic materials:

  • Phosphorescent OLEDs : Derivatives like o-CzTP and m-CzTP exhibit high triplet energy (>2.9 eV) and bipolar charge transport, enabling efficient red, green, blue, and white PhOLEDs with external quantum efficiencies up to 27.1% .
  • Host materials : Their rigid structure reduces exciton quenching, improving device stability .

Design Considerations :

  • Incorporate carbazole donors for balanced hole/electron transport .
  • Modify substituents (e.g., bromo, methoxy) to tune HOMO/LUMO levels for specific emission spectra .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry via diagnostic shifts (e.g., NH protons at δ 8.42 ppm in 8b ) .
    • IR : Identify functional groups (e.g., C≡N stretch at 2211 cm⁻¹ in 7d ) .
  • Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 369 for 8a ) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in fused-ring systems .

Q. How do this compound derivatives inhibit enzymes like JAK1/2?

Advanced Research Focus

  • Mechanism : The triazole ring forms hydrogen bonds with kinase ATP-binding pockets, while substituents (e.g., bromo, diphenyl sulfide) enhance hydrophobic interactions .
  • Structure-Activity Relationship (SAR) :
    • Compound CEP33779 : Selective JAK2 inhibition (IC₅₀: 1.8 nM) due to a 7-cyano substituent .
    • Filgotinib (GLPG0634) : JAK1 selectivity (IC₅₀: 10 nM) via a pyrrolopyridine-linked triazolopyridine core .

Experimental Validation :

  • Use kinase profiling assays (e.g., competitive binding with ATP-γ-S).
  • Perform molecular dynamics simulations to predict binding modes .

Q. Table 1: Representative Biological Activities of Key Derivatives

CompoundTarget ActivityIC₅₀/MICKey SubstituentsReference
CEP33779JAK2 inhibition1.8 nM7-Cyano
FilgotinibJAK1 inhibition10 nMPyrrolopyridine linkage
7d Antimicrobial (S. aureus)16 µg/mLDiphenyl sulfide
14a Antifungal (C. albicans)32 µg/mLPhenyldiazenyl

Q. What safety protocols are essential when handling brominated triazolopyridines?

Basic Research Focus

  • Waste Management : Segregate halogenated waste (e.g., 7-bromo derivatives) and dispose via certified hazardous waste services to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic intermediates (e.g., bromine gas) .

Documentation :

  • Maintain SDS for all compounds (e.g., CAS 1053655-66-5 for 7-bromo derivatives) .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACWQSNZECJJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181822
Record name (1,2,4)Triazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-85-1
Record name (1,2,4)Triazolo(1,5-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 274-85-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2,4)Triazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 274-85-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.